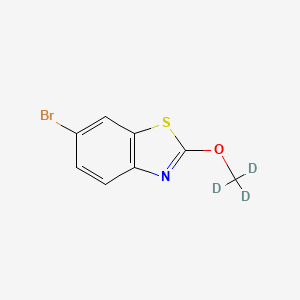
6-Bromo-2-(methoxy-d3)-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(methoxy-d3)-benzothiazole is a deuterated derivative of 6-Bromo-2-methoxybenzothiazole. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 2nd position on the benzothiazole ring. The deuterium labeling at the methoxy group makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methoxy-d3)-benzothiazole typically involves the bromination of 2-(methoxy-d3)-benzothiazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The deuterium labeling is achieved through the use of deuterated methanol in the initial stages of synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(methoxy-d3)-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
Scientific Research Applications
6-Bromo-2-(methoxy-d3)-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in metabolic studies due to its deuterium labeling, which helps in tracking the metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(methoxy-d3)-benzothiazole involves its interaction with specific molecular targets. The bromine atom and the benzothiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The deuterium labeling helps in studying the compound’s pharmacokinetics and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methoxybenzothiazole: The non-deuterated version of the compound.
2-(Methoxy-d3)-benzothiazole: Lacks the bromine atom at the 6th position.
6-Chloro-2-(methoxy-d3)-benzothiazole: Contains a chlorine atom instead of bromine.
Uniqueness
6-Bromo-2-(methoxy-d3)-benzothiazole is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The presence of the bromine atom also imparts specific reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
1185315-38-1 |
|---|---|
Molecular Formula |
C8H6BrNOS |
Molecular Weight |
247.13 g/mol |
IUPAC Name |
6-bromo-2-(trideuteriomethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3/i1D3 |
InChI Key |
NWJQRJRIBQOMCI-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC2=C(S1)C=C(C=C2)Br |
Canonical SMILES |
COC1=NC2=C(S1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-(5,6-Dihydro-8H-imidazo[2,1-C][1,4]oxazin-6-YL)methanol](/img/structure/B14032572.png)
![3-Nitro-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B14032579.png)
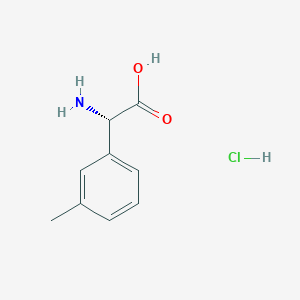
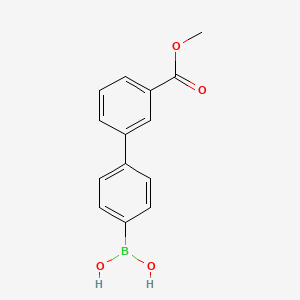
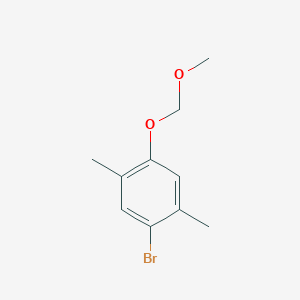

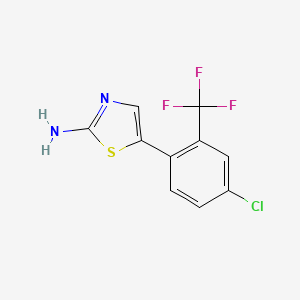
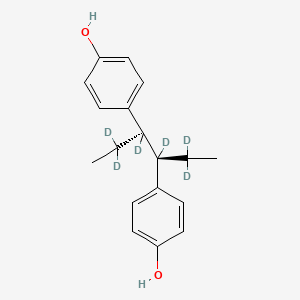
![3a,4,5,6,7,7a-Hexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14032614.png)
![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)

![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)

